molecular formula C12H10N2O2 B1371818 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906353-01-3

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Cat. No.: B1371818
CAS No.: 906353-01-3
M. Wt: 214.22 g/mol
InChI Key: VUPYANPNFUPQQU-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H10N2O2. It is characterized by the presence of a benzaldehyde group attached to a pyrazine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde typically involves the reaction of 6-methylpyrazine-2-ol with 4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-methylpyrazine-2-ol and 4-formylphenol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

    Procedure: The starting materials are mixed and heated to a specific temperature, often around 100°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary based on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[(6-Methylpyrazin-2-yl)oxy]benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPYANPNFUPQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640394
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-01-3
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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